3-Bromothiobenzamide
Overview
Description
3-Bromothiobenzamide is a compound that has been studied in various contexts due to its interesting chemical properties and potential applications. The research on this compound has led to the identification of different polymorphs and insights into its molecular structure and reactivity.
Synthesis Analysis
The synthesis of brominated organic compounds is a topic of significant interest due to their utility in various chemical reactions and as intermediates in organic synthesis. For instance, the electrochemical oxidation of bromide in the presence of 1,3-indandione has been explored, indicating the participation of 1,3-indandione in the bromination reaction. This method has been applied to the synthesis of bromo derivatives of 1,3-indandione, which were obtained in good yield and purity . Additionally, the direct synthesis of 3-bromotetronamides through the reaction of 3,4-dibromofuran-2(5H)-one with primary and secondary amines has been reported, with aromatic amines
Scientific Research Applications
Application
3-Bromothiobenzamide is used in proteomics research . Proteomics is a branch of biochemistry that involves the study of proteins, particularly their structures and functions.
Results or Outcomes
Antioxidant and Antibacterial Activities
Application
3-Bromothiobenzamide can be used in the synthesis of new benzamide compounds, which have been found to exhibit antioxidant and antibacterial activities .
Method of Application
The benzamide compounds are synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products are then purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
Results or Outcomes
Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .
Biomedical Polymers
Application
3-Bromothiobenzamide can be used in the synthesis of biomedical polymers . These polymers have been extensively developed for promising applications in a lot of biomedical fields, such as therapeutic medicine delivery, disease detection and diagnosis, biosensing, regenerative medicine, and disease treatment .
Method of Application
Reproducibility and Research Integrity
Application
3-Bromothiobenzamide, like other chemicals, plays a role in the reproducibility and research integrity in scientific studies . Reproducibility and research integrity are essential tenets of every scientific study and discovery. They serve as proof that an established and documented work can be verified, repeated, and reproduced .
Method of Application
Electron Microscopy
Application
3-Bromothiobenzamide can be used in electron microscopy . Electron microscopy is a technique that uses a beam of accelerated electrons to create an image of the specimen. It is capable of much higher magnifications and has a greater resolving power than a light microscope, allowing it to see much smaller objects in finer detail.
Safety And Hazards
properties
IUPAC Name |
3-bromobenzenecarbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNS/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFFEUUASMKLDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176814 | |
Record name | Benzenecarbothioamide, 3-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromothiobenzamide | |
CAS RN |
2227-62-5 | |
Record name | Benzenecarbothioamide, 3-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002227625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenecarbothioamide, 3-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromothiobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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